molecular formula C19H17F3N2O3 B3661157 3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B3661157
M. Wt: 378.3 g/mol
InChI Key: NXUBRZLAJRFVCV-UHFFFAOYSA-N
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Description

3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with the molecular formula C19H17F3N2O3. This compound is notable for its unique structure, which includes a phenol group, an ethoxy group, and a pyrazolyl group with a trifluoromethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenoxy and trifluoromethyl groups. The final step involves the ethoxylation and methylation of the phenol ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazolyl group can interact with active sites through π-π stacking or hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(1,1,3,3-tetramethylbutyl)phenol: Similar phenol structure but lacks the pyrazolyl and trifluoromethyl groups.

    4-phenoxyphenol: Contains the phenoxy group but lacks the pyrazolyl and trifluoromethyl groups.

    3-ethoxy-2-methylphenol: Similar phenol structure but lacks the pyrazolyl and trifluoromethyl groups.

Uniqueness

3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-3-26-14-10-9-13(16(25)11(14)2)15-17(18(24-23-15)19(20,21)22)27-12-7-5-4-6-8-12/h4-10,25H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUBRZLAJRFVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

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